

In-Depth Technical Guide: The Crystal Structure of Calcium bis(Benzoate) Trihydrate

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Compound of Interest		
Compound Name:	Calcium bis(benzoic acid)	
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This technical guide provides a comprehensive overview of the crystal structure of calcium bis(benzoate) trihydrate, also known as calcium benzoate trihydrate. This compound, the calcium salt of benzoic acid, is utilized as a preservative in the food and pharmaceutical industries. A thorough understanding of its solid-state structure is crucial for controlling its physicochemical properties, such as solubility and stability, which are critical for its application and formulation.

Crystal Structure and Molecular Geometry

The complete single-crystal X-ray diffraction data for calcium bis(benzoate) trihydrate is not readily available in the public domain. However, X-ray powder diffraction (XRPD) studies have provided valuable insights into its crystal lattice. The compound is known to crystallize in a monoclinic system, characterized by a lamellar structure with an interlayer spacing of 16.5 Å. This layered arrangement consists of alternating organic (benzoate) and inorganic (calciumwater coordination) planes.

While precise atomic coordinates are not available, the coordination environment of the calcium ion can be inferred from extensive studies on calcium-carboxylate complexes. In such compounds, the calcium ion typically exhibits a high coordination number, most commonly 6, 7, or 8. The coordination sphere is composed of oxygen atoms from the carboxylate groups of the benzoate ligands and from water molecules.



The interaction between the calcium ion and the carboxylate group can occur in several modes: unidentate, where the calcium ion binds to only one of the carboxylate oxygen atoms; bidentate (chelating), where the calcium ion is bound to both oxygen atoms of the carboxylate group; and bridging, where a single carboxylate group coordinates to more than one calcium center, leading to the formation of coordination polymers. In calcium bis(benzoate) trihydrate, a combination of these coordination modes, along with coordination to water molecules, is expected to satisfy the calcium ion's coordination sphere.

Table 1: Crystallographic Data for Calcium bis(Benzoate) Trihydrate

Parameter	Value
Chemical Formula	Ca(C7H5O2)2·3H2O
Molecular Weight	336.36 g/mol
Crystal System	Monoclinic
Interlayer Spacing (d)	16.5 Å

Table 2: Expected Coordination Environment of the Ca²⁺ Ion

Feature	Description
Coordination Number	Typically 6, 7, or 8
Coordinating Atoms	Oxygen
Ligands	Benzoate (carboxylate group), Water
Ca-O Bond Distances	2.30 - 2.53 Å
Coordination Modes	Unidentate, Bidentate (Chelating), Bridging

Experimental Protocols Synthesis of Calcium bis(Benzoate) Trihydrate Crystals

The synthesis of calcium bis(benzoate) trihydrate crystals can be achieved through a straightforward aqueous precipitation reaction.



Materials:

- Benzoic acid (C₇H₆O₂)
- Calcium hydroxide (Ca(OH)₂) or Calcium carbonate (CaCO₃)
- Deionized water

Procedure:

- Dissolve a stoichiometric amount of benzoic acid in hot deionized water.
- In a separate beaker, prepare a slurry of a stoichiometric amount of calcium hydroxide or calcium carbonate in deionized water.
- Slowly add the calcium hydroxide slurry or calcium carbonate to the hot benzoic acid solution with constant stirring. If using calcium carbonate, effervescence (release of CO₂) will be observed.
- Continue stirring the mixture at an elevated temperature (e.g., 80-90 °C) for a sufficient period to ensure the complete neutralization of the benzoic acid.[1]
- After the reaction is complete, the resulting solution of calcium benzoate is filtered to remove any unreacted starting materials or impurities.
- The clear filtrate is then allowed to cool slowly to room temperature.
- As the solution cools, white or colorless crystals of calcium bis(benzoate) trihydrate will
 precipitate.
- The crystals are collected by filtration, washed with a small amount of cold deionized water, and then dried in air at room temperature.

Crystal Structure Analysis by X-ray Powder Diffraction (XRPD)

Due to the common microcrystalline nature of the synthesized product, X-ray Powder Diffraction (XRPD) is the primary technique for structural characterization.



Instrumentation:

- A powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα, λ = 1.5406 Å).
- A sample holder.
- A detector.

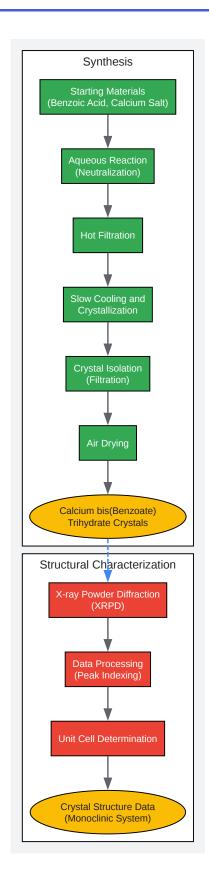
Procedure:

- A finely ground powder of the synthesized calcium bis(benzoate) trihydrate is packed into the sample holder to ensure a flat, smooth surface.
- The sample holder is placed in the diffractometer.
- The X-ray generator is set to the desired voltage and current.
- The sample is irradiated with the X-ray beam over a specific range of 2θ angles (e.g., 5° to 50°).
- The detector records the intensity of the diffracted X-rays at each 2θ angle.
- The resulting data is a diffractogram, which is a plot of diffraction intensity versus 2θ.
- The positions (2θ values) and intensities of the diffraction peaks in the pattern are used to identify the crystalline phase and determine the unit cell parameters.

Visualizations

The following diagram illustrates the general workflow for the synthesis and structural characterization of a crystalline material like calcium bis(benzoate) trihydrate.





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Experimental workflow for the synthesis and characterization of Calcium bis(Benzoate)

Trihydrate.

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References

- 1. Buy Calcium benzoate trihydrate | 5743-30-6 [smolecule.com]
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